molecular formula C9H15BrN2O3 B1665409 Acecarbromal CAS No. 77-66-7

Acecarbromal

Cat. No.: B1665409
CAS No.: 77-66-7
M. Wt: 279.13 g/mol
InChI Key: SAZUGELZHZOXHB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acecarbromal, also known as Acetylcarbromal, primarily targets the central nervous system (CNS). It exerts its calming effects to aid in the management of insomnia and other sleep disorders .

Mode of Action

The mechanism of action of this compound involves its interaction with the central nervous system, specifically targeting the gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the brain, playing a crucial role in reducing neuronal excitability throughout the nervous system. This compound enhances the effect of GABA by binding to GABA-A receptors, which results in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thereby producing a calming and sedative effect .

Biochemical Pathways

This compound’s interaction with the GABA receptors affects the biochemical pathways associated with neuronal excitability. By enhancing the effect of GABA, this compound increases the influx of chloride ions into the neuron, leading to hyperpolarization of the neuronal membrane. This reduces the likelihood of an action potential being fired, thereby decreasing neuronal excitability .

Pharmacokinetics

This compound is typically administered orally, in the form of tablets. The onset of action for this compound is relatively quick, with sedative effects typically beginning within 30 to 60 minutes after oral administration. The duration of action can vary but generally lasts for several hours, which is usually sufficient to cover the period of sleep for most patients .

Result of Action

The molecular and cellular effects of this compound’s action result in a calming and sedative effect. By binding to GABA-A receptors and increasing the influx of chloride ions into the neuron, this compound reduces neuronal excitability, leading to a calming effect. This makes it effective for short-term management of insomnia and anxiety .

Biochemical Analysis

Biochemical Properties

It is known that Acecarbromal is structurally related to the barbiturates , which interact with various enzymes and proteins, including the GABA receptors in the brain

Cellular Effects

This compound has been classified as a non-barbiturate sedative-hypnotic with a profile similar to that of glutethimide . In single doses, this compound produces barbiturate-like sedative-hypnotic effects . Dose-related drowsiness, vertigo, confusion, and motor incoordination can occur

Molecular Mechanism

Given its structural similarity to barbiturates , it may exert its effects at the molecular level through similar mechanisms, such as binding to GABA receptors and enhancing the effect of the neurotransmitter GABA on the brain

Temporal Effects in Laboratory Settings

Prolonged use of this compound is not recommended as it can cause bromine poisoning , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

Given its structural similarity to barbiturates , it may be involved in similar metabolic pathways

Preparation Methods

The synthetic route for acetylcarbromal involves the bromination of 2-ethylbutyric acid, followed by its reaction with urea and acetic anhydride. The reaction conditions typically involve the use of solvents such as chloroform and heptane-carbon tetrachloride mixtures . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Acecarbromal undergoes several types of chemical reactions, including:

Common reagents used in these reactions include chloroform, carbon tetrachloride, and heptane . Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O3/c1-4-9(10,5-2)7(14)12-8(15)11-6(3)13/h4-5H2,1-3H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZUGELZHZOXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)NC(=O)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058810
Record name Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl-
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Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-66-7
Record name Acecarbromal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acecarbromal [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl-
Source EPA Chemicals under the TSCA
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Record name Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acecarbromal
Source European Chemicals Agency (ECHA)
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Record name ACECARBROMAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Acetylcarbromal?

A1: A clinical re-evaluation study compared Acetylcarbromal to other daytime sedatives, including phenobarbital, butabarbital sodium, glutethimide, meprobamate, and prochlorperazine. [] The study found butabarbital sodium to have the highest therapeutic index (effectiveness versus untoward reactions) for controlling anxiety and insomnia. While Acetylcarbromal was included in the study, its specific efficacy and side effect profile compared to the other drugs were not explicitly discussed.

Q2: What are the metabolic pathways of Acetylcarbromal in the body?

A2: Research indicates that Acetylcarbromal undergoes deacetylation in the liver, a process facilitated by specific enzymes. [] While the exact metabolites and their pharmacological activities are not fully detailed in the provided abstracts, this finding highlights the role of hepatic metabolism in the duration of action and clearance of Acetylcarbromal. Further research on the identification and activity of these metabolites is crucial for understanding the drug's overall pharmacological profile.

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